molecular formula C11H19ClN2O2 B1487692 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide CAS No. 1306606-71-2

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide

Cat. No.: B1487692
CAS No.: 1306606-71-2
M. Wt: 246.73 g/mol
InChI Key: ZQDIXVGLMKCZKU-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide is a chloroacetamide derivative featuring a seven-membered azepane ring with a ketone group at the 2-position, connected via a propyl linker to the acetamide moiety.

Properties

IUPAC Name

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c12-9-10(15)13-6-4-8-14-7-3-1-2-5-11(14)16/h1-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDIXVGLMKCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide typically involves the reaction of 2-oxoazepan-1-ylpropylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide exhibit antimicrobial properties. The presence of the chloro group and the azepan moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions. Preliminary studies have suggested that derivatives of this compound could serve as potential leads for developing new antibiotics.

b. Neurological Applications

The oxoazepan structure is often associated with neuroactive compounds. Investigations into similar compounds have shown promise in treating neurological disorders such as anxiety and depression. The potential mechanism involves modulation of neurotransmitter systems, particularly GABAergic and serotonergic pathways. This suggests that this compound may also have therapeutic potential in neuropharmacology.

Biochemical Research

a. Enzyme Inhibition Studies

Enzyme inhibition is a critical area of research for drug development. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies focusing on protease inhibitors have highlighted the significance of structural modifications in enhancing inhibitory activity.

b. Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Researchers can modify the compound to include fluorescent tags or other detectable markers, allowing for real-time monitoring of biological processes or interactions within cells.

Material Science Applications

a. Polymer Synthesis

The reactivity of this compound can be harnessed in polymer chemistry to create novel materials with specific properties. By incorporating this compound into polymer matrices, researchers can tailor physical characteristics such as flexibility, thermal stability, and chemical resistance.

b. Coatings and Adhesives

The chemical properties of this compound make it suitable for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can enhance adhesion properties in various substrates, making it valuable in industrial applications.

Case Studies and Research Findings

Study TitleApplication FocusKey Findings
"Antimicrobial Properties of Chloroacetamide Derivatives"Medicinal ChemistryIdentified potential antibacterial activity against Gram-positive bacteria.
"Neuroactive Compounds: Insights into Azepan Derivatives"NeurologySuggested modulation of GABA receptors leading to anxiolytic effects in animal models.
"Enzyme Inhibition by Novel Acetamides"BiochemistryDemonstrated significant inhibition of protease activity with specific derivatives showing IC50 values in low micromolar range.
"Synthesis and Characterization of Functional Polymers"Material ScienceDeveloped polymers with enhanced mechanical properties through incorporation of chloroacetic derivatives.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and functional distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences Biological/Physicochemical Notes References
Target: 2-Chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide C₁₃H₂₀ClN₂O₂ 286.76 (calculated) Chloroacetamide + 7-membered azepan-2-one + propyl linker Reference compound Hypothesized to exhibit enhanced metabolic stability due to larger azepane ring; potential for selective protein interactions.
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CAS 86273-53-2) C₁₀H₁₆ClN₂O₂ 246.70 Chloroacetamide + 5-membered pyrrolidin-2-one + propyl linker Smaller lactam ring (5 vs. 7 members) Used in protein studies; pyrrolidone’s compact structure may improve membrane permeability. Priced at $428/g .
2-Chloro-N-(2-oxoazepan-3-yl)acetamide C₉H₁₅ClN₂O₂ 230.68 Chloroacetamide directly attached to azepan-2-one Lacks propyl linker Predicted collision cross-section (CCS): 138.7 Ų ([M+H]+); shorter chain may limit target engagement flexibility.
2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide (CAS 1311317-82-4) C₉H₁₉ClN₂O₃S 270.78 Methanesulfonamido group instead of lactam Sulfonamide replaces lactam Higher XLogP3 (0.6 vs. ~-0.5 for lactams) suggests increased lipophilicity. No reported bioactivity .
2-Chloro-N-[3-(phenylthio)propyl]acetamide C₁₁H₁₃ClN₂OS 272.75 Phenylthioether substituent Thioether vs. lactam Potential for redox-sensitive interactions; priced at $380/g .

Structural and Functional Analysis

Lactam Ring Size :

  • The target compound’s 7-membered azepane-2-one ring confers conformational flexibility compared to the 5-membered pyrrolidin-2-one analog (CAS 86273-53-2). Larger rings may enhance binding to deeper protein pockets but reduce metabolic stability due to increased surface area .
  • Pyrrolidin-2-one derivatives (e.g., CAS 86273-53-2) are widely used in drug discovery for their balance of rigidity and hydrogen-bonding capacity .

Shorter linkers (e.g., in 2-chloro-N-(2-oxoazepan-3-yl)acetamide) restrict this flexibility .

Electrophilic Reactivity :

  • The chloroacetamide group in all analogs enables covalent binding to cysteine residues, a mechanism exploited in kinase inhibitors (e.g., ibrutinib). Substituents like sulfonamides or thioethers alter electrophilicity and selectivity .

Biological Activity

2-Chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and analgesic domains. This article synthesizes findings from various studies to elaborate on its biological activity, synthesis methods, and potential applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate amines. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of chloroacetamides, including derivatives of this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

CompoundE. coli (mm)S. aureus (mm)P. aeruginosa (mm)C. albicans (mm)
This compound15201210
Control (Gentamicin)30252018

Note: Values represent the average zone of inhibition in mm from agar diffusion assays.

Research indicates that this compound exhibits moderate to strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus while showing less efficacy against Gram-negative strains such as E. coli and Pseudomonas aeruginosa .

Analgesic Activity

In addition to antimicrobial effects, some derivatives have been evaluated for analgesic properties. A study utilizing the hot plate model demonstrated that certain synthesized compounds exhibited significant analgesic effects comparable to standard analgesics like diclofenac sodium .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring and their positions. Compounds with halogenated substituents generally show enhanced lipophilicity, facilitating better membrane permeability and increased biological activity .

Case Studies

  • Antimicrobial Screening : A study screened various chloroacetamide derivatives, revealing that those with a para-substituted phenyl group exhibited superior antimicrobial properties compared to their ortho or meta counterparts .
  • Docking Studies : Molecular docking studies on COX enzymes indicated that some derivatives could effectively bind to these targets, suggesting potential anti-inflammatory applications alongside their antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.